molecular formula C24H18N2O2 B12552643 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one CAS No. 147086-48-4

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B12552643
CAS No.: 147086-48-4
M. Wt: 366.4 g/mol
InChI Key: KKBRKAIEZYKGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . The intermediate benzoxazinones are then treated with ammonia to yield the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction can produce quinazolinone alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylacryloyl group enhances its potential as a multifunctional therapeutic agent .

Biological Activity

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing key research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazolinone core structure with a 3-phenylacryloyl substitution, which may influence its biological interactions. The molecular formula is C20H18N2OC_{20}H_{18}N_2O, and its molecular weight is approximately 306.37 g/mol. The presence of multiple aromatic rings is expected to enhance lipophilicity and potentially improve bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinazolinone Core : Starting from anthranilic acid, the quinazolinone structure is formed through cyclization reactions.
  • Acrylation : The introduction of the 3-phenylacryloyl group is achieved via acylation reactions, often utilizing coupling agents or catalysts to facilitate the reaction.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)5.9 ± 0.74
A2780 (Ovarian)12.11 ± 1.03
LapatinibMCF-75.9 ± 0.74
A278012.11 ± 1.03

The compound showed an IC50 value significantly lower than lapatinib in both MCF-7 and A2780 cell lines, indicating its potential as a more effective therapeutic agent in cancer treatment .

The mechanism underlying the anticancer activity of quinazolinones often involves inhibition of specific kinases implicated in cancer progression:

  • Tyrosine Kinases : Compounds similar to this compound have been shown to inhibit multiple tyrosine kinases such as CDK2, HER2, and EGFR.

Table 2: Inhibitory Activity Against Tyrosine Kinases

CompoundKinase TargetType of InhibitionIC50 (µM)
This compoundCDK2Non-competitive Type-II0.173 ± 0.012
HER2Non-competitive Type-IISimilar to Lapatinib (0.078 ± 0.015)
EGFRCompetitive Type-INot specified

These findings suggest that the compound acts as a potent inhibitor against critical pathways involved in tumor growth and proliferation .

Case Studies

Recent case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated significant apoptosis induction upon treatment with the compound.
  • Ovarian Cancer Model : A2780 cells exhibited reduced viability when exposed to varying concentrations of the compound, showcasing its potential for targeting ovarian tumors.

Properties

CAS No.

147086-48-4

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-methyl-3-[4-(3-phenylprop-2-enoyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H18N2O2/c1-17-25-22-10-6-5-9-21(22)24(28)26(17)20-14-12-19(13-15-20)23(27)16-11-18-7-3-2-4-8-18/h2-16H,1H3

InChI Key

KKBRKAIEZYKGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.